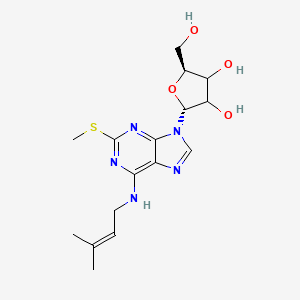![molecular formula C26H35N5O7 B13844655 Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
Norfloxacin impurity J [EP impurity]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norfloxacin impurity J involves the reaction of Norfloxacin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired impurity .
Industrial Production Methods
Industrial production of Norfloxacin impurity J follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the impurity’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Norfloxacin impurity J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or reduced forms, which are often used for further studies and applications .
Scientific Research Applications
Norfloxacin impurity J is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and stability of Norfloxacin formulations.
Biology: The compound is studied to understand its biological activity and potential effects on living organisms.
Medicine: Research on this impurity helps in understanding the pharmacokinetics and pharmacodynamics of Norfloxacin.
Industry: It is used in the quality control processes of pharmaceutical manufacturing to ensure the safety and efficacy of Norfloxacin products
Mechanism of Action
The mechanism of action of Norfloxacin impurity J is similar to that of Norfloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. This inhibition leads to the bactericidal effect of the compound .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin impurity A: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin impurity A: A related compound used in similar analytical studies.
Ofloxacin impurity E: Another fluoroquinolone impurity used for comparison in research
Uniqueness
Norfloxacin impurity J is unique due to its specific structure and the presence of ethoxycarbonyl groups, which differentiate it from other impurities. This uniqueness makes it a valuable reference standard in the quality control of Norfloxacin formulations .
Properties
Molecular Formula |
C26H35N5O7 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
6,7-bis(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H35N5O7/c1-4-27-17-19(24(33)34)23(32)18-15-21(28-7-11-30(12-8-28)25(35)37-5-2)22(16-20(18)27)29-9-13-31(14-10-29)26(36)38-6-3/h15-17H,4-14H2,1-3H3,(H,33,34) |
InChI Key |
DQIUNEDKABFITC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)N4CCN(CC4)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


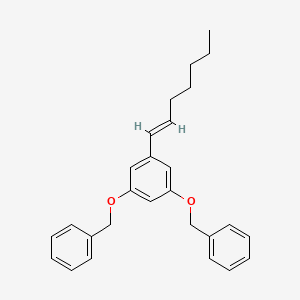
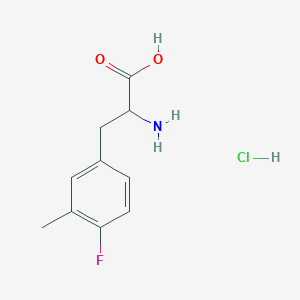
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
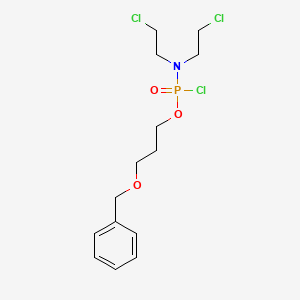

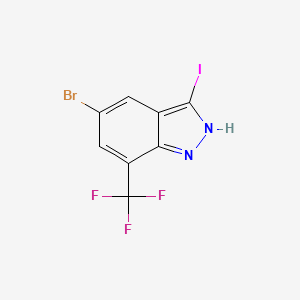
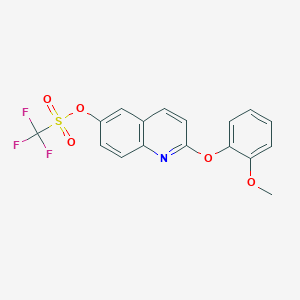
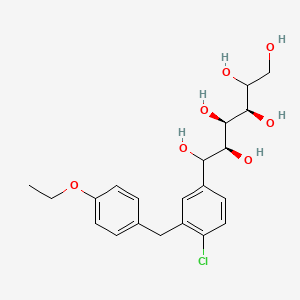
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
